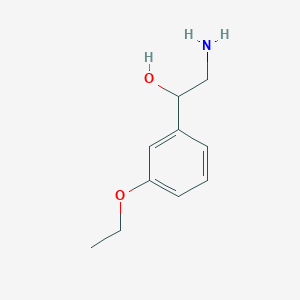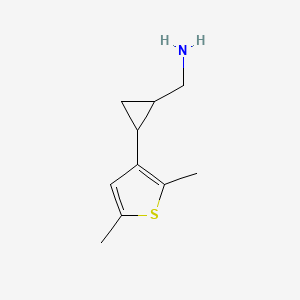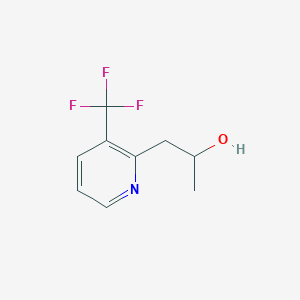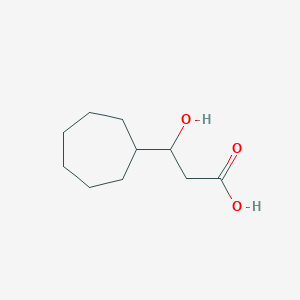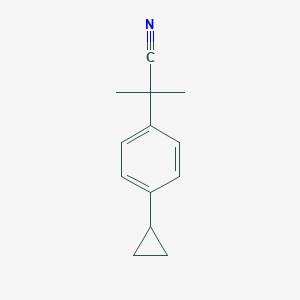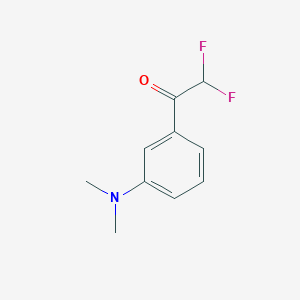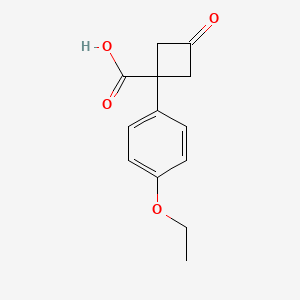![molecular formula C10H6F4O3 B13596729 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the presence of a suitable catalyst and specific reagents to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased resistance to degradation.
作用機序
The mechanism of action of 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act on peroxisome proliferator-activated receptors, influencing lipid metabolism and energy homeostasis .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl and fluoro substituents but differs in the functional group attached to the phenyl ring.
4-(Trifluoromethyl)phenylboronic acid: Similar trifluoromethyl group but lacks the fluoro substituent.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the oxopropanoic acid moiety.
Uniqueness
3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its trifluoromethyl and fluoro substituents along with the oxopropanoic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H6F4O3 |
|---|---|
分子量 |
250.15 g/mol |
IUPAC名 |
3-[2-fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F4O3/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4H,3H2,(H,16,17) |
InChIキー |
LBDXQSOSQNTKQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



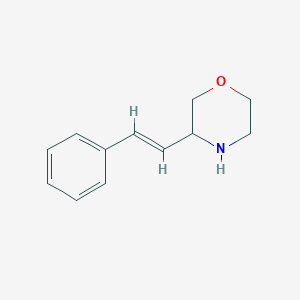
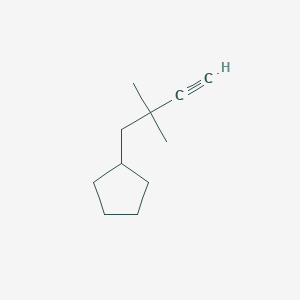
![methyl(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate,trifluoroaceticacid](/img/structure/B13596680.png)
